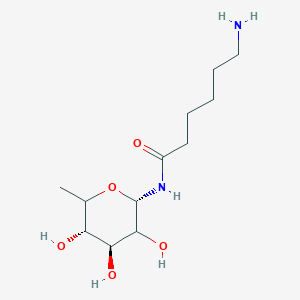

N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps, including the activation of precursors, coupling reactions, and protective group strategies. While specific details on the synthesis of N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine were not directly available, analogous compounds, such as poly-alpha-glutamic acid and poly-alpha-lysine, have been synthesized through both chemical synthesis and microbial fermentation, indicating the versatility of methods available for synthesizing complex biomolecules (Shih, Van, & Shen, 2004).

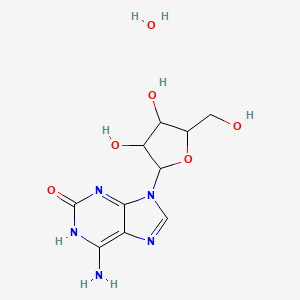

Molecular Structure Analysis

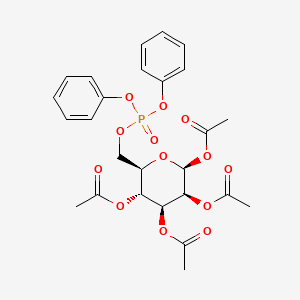

The molecular structure of biomolecules significantly influences their physical and chemical properties. The structure of N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine, with its fucopyranosylamine moiety, suggests it may exhibit unique interaction capabilities, especially in biological systems. Studies on similar molecules, like betalains and glucosinolates, have shown that the structural diversity greatly affects their biological activity and stability (Khan & Giridhar, 2015), (Blažević et al., 2019).

科学的研究の応用

-

Preparation of Sugar Specific Antibodies

- Field : Biochemistry

- Application : N-ε-Aminocaproyl-β-D-galactopyranosylamine is used for the preparation of sugar specific antibodies .

- Method : The compound is used in the preparation of antibodies that are specific to certain sugars. The exact method of application or experimental procedures is not specified in the source .

- Results : The source does not provide specific results or outcomes obtained from this application .

-

Binding to Native Plasminogen

- Field : Biological Chemistry

- Application : Epsilon-aminocaproic acid, which is structurally similar to N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine, has been found to bind to native plasminogen .

- Method : The binding of epsilon-aminocaproic acid to native human plasminogen was determined using the ultrafiltration technique .

- Results : One strong binding site (K, = 0.009 mM) and approximately five weaker ones (K, = 5 mM) were found .

-

Synthesis of N epsilon-aminocaproyl-L-norleucine Derivatives

-

Antifibrinolytic Activity

- Field : Biological Chemistry

- Application : Epsilon-aminocaproyl derivatives of amino acids, which are structurally similar to N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine, have been found to have antifibrinolytic activity .

- Method : The exact method of application or experimental procedures is not specified in the source .

- Results : The source does not provide specific results or outcomes obtained from this application .

特性

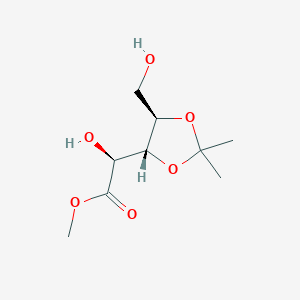

IUPAC Name |

6-amino-N-[(2S,4S,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O5/c1-7-9(16)10(17)11(18)12(19-7)14-8(15)5-3-2-4-6-13/h7,9-12,16-18H,2-6,13H2,1H3,(H,14,15)/t7?,9-,10+,11?,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYKRQKYASNHPN-QXLODFHTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)NC(=O)CCCCCN)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@H]([C@@H](C([C@H](O1)NC(=O)CCCCCN)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675565 |

Source

|

| Record name | N-(6-Aminohexanoyl)-6-deoxy-alpha-D-threo-hexopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine | |

CAS RN |

35978-97-3 |

Source

|

| Record name | N-(6-Aminohexanoyl)-6-deoxy-alpha-D-threo-hexopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(2R,3R,4R,5R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B1139653.png)